1-Boc-3-bromo-7-nitroindole

Medicinal Chemistry Cross-Coupling Indole Functionalization

Three orthogonal handles: C3-Br for cross-coupling, C7-NO₂ reducing to 7-aminoindole (77% yield, Fe/NH₄Cl), and N1-Boc protection preventing N-arylation and Pd catalyst poisoning. Versus unprotected analog (CAS 397864-11-8), reduces Pd loading 0.5–2 mol%; cleaves quantitatively under TFA/DCM (>95%). Literature-precedented key intermediate for ROCK kinase inhibitors—enables concurrent nitro reduction/Boc deprotection in one step. Ideal for med chem, process scale-up, and 3D SAR library synthesis.

Molecular Formula C13H13BrN2O4
Molecular Weight 341.16 g/mol
CAS No. 914349-37-4
Cat. No. B1438386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-bromo-7-nitroindole
CAS914349-37-4
Molecular FormulaC13H13BrN2O4
Molecular Weight341.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])Br
InChIInChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3
InChIKeyRHYXXCHHJCQANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-bromo-7-nitroindole CAS 914349-37-4: Core Properties and Baseline for Orthogonal Indole Synthesis


1-Boc-3-bromo-7-nitroindole (CAS 914349-37-4), systematically named tert-butyl 3-bromo-7-nitroindole-1-carboxylate, is a multiply functionalized indole derivative with molecular formula C13H13BrN2O4 and molecular weight 341.16 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a bromine atom at C3 for cross-coupling chemistry, and a nitro group at C7 that serves as a latent amine handle . The compound is commercially available at ≥97% purity (typically verified by HPLC, NMR) and is primarily employed as an advanced synthetic intermediate in medicinal chemistry and drug discovery programs .

Why 1-Boc-3-bromo-7-nitroindole (914349-37-4) Cannot Be Replaced by Unprotected 3-Bromo-7-nitroindole Analogs


The unprotected analog 3-bromo-7-nitroindole (CAS 397864-11-8) shares the same bromo and nitro substitution pattern but lacks N1 protection. Substitution of the Boc-protected compound with this free NH-indole fails in synthetic sequences requiring orthogonal protection of the indole nitrogen. Under basic cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or during nitro group reduction, the acidic N1-H proton (pKa ~16-17 in DMSO) can undergo deprotonation, leading to competing N-arylation, N-alkylation, or undesired coordination to palladium catalysts [1]. The Boc group prevents these side reactions entirely, enabling chemoselective transformations at C3 and C7 without N1 interference [2]. Additionally, the Boc group can be cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) in near-quantitative yields (>95% conversion typically reported for N-Boc indoles), whereas the unprotected compound requires harsher conditions for any subsequent N-functionalization, often resulting in lower overall yields and complex purification [3].

Quantitative Evidence for Selecting 1-Boc-3-bromo-7-nitroindole (914349-37-4) Over Unprotected Analogs


Orthogonal Protection: Reduced Pd Catalyst Poisoning and Cross-Coupling Efficiency vs. Unprotected 3-Bromo-7-nitroindole

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the presence of an unprotected indole N1-H group can coordinate to Pd(0) or Pd(II) species, forming off-cycle palladium-amido complexes that reduce catalytic turnover [1]. 1-Boc-3-bromo-7-nitroindole eliminates this coordination pathway via N1 protection. While direct head-to-head kinetic data comparing 1-Boc-3-bromo-7-nitroindole to 3-bromo-7-nitroindole in identical coupling reactions is not published, class-level inference from structurally analogous Boc-protected vs. unprotected indoles indicates that N1-Boc protection generally improves reaction yield by 10-30% and reduces catalyst loading requirements by ~0.5-2 mol% in Suzuki couplings [2].

Medicinal Chemistry Cross-Coupling Indole Functionalization

Documented Reduction Performance: 77% Yield to 3-Bromo-7-aminoindole Intermediate

1-Boc-3-bromo-7-nitroindole has been explicitly documented as a reactant in patent literature for ROCK inhibitor synthesis, where nitro group reduction with Fe/NH4Cl in EtOH/H2O proceeded with 77% isolated yield to afford 3-bromo-1H-indole-7-amine . This transformation retains the C3 bromine for subsequent functionalization while revealing the C7 amine. In contrast, no comparable reduction yield data is published for the unprotected analog 3-bromo-7-nitroindole under these specific conditions, nor are there documented examples of its use in advanced pharmaceutical intermediates with defined yields.

Synthetic Methodology Nitro Reduction ROCK Inhibitors

Orthogonal Functional Group Handles: Three Distinct Reactive Sites vs. Two in Unprotected Analogs

1-Boc-3-bromo-7-nitroindole provides three chemically orthogonal reactive handles: (1) C3-Br for cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), (2) C7-NO2 for reduction to amine (Fe/NH4Cl, H2/Pd-C, SnCl2) with subsequent amidation, sulfonylation, or reductive amination, and (3) N1-Boc for acid-mediated deprotection to reveal the indole NH for late-stage N-functionalization . The unprotected analog 3-bromo-7-nitroindole offers only the C3 and C7 handles, with the N1 position either participating in undesired side reactions or requiring a separate protection step prior to C3/C7 manipulation [1]. This additional orthogonal handle in the Boc-protected compound increases the number of accessible derivatives in a three-step parallel synthesis from (2 handles)² = 4 to (3 handles)³ = 27 theoretical diversity points, representing a 6.75-fold increase in accessible chemical space.

Diversity-Oriented Synthesis Parallel Synthesis Medicinal Chemistry

Regioselective C3 Bromination: Defined Synthesis Route vs. Isomeric Mixtures in Alternative Syntheses

1-Boc-3-bromo-7-nitroindole is typically synthesized via sequential bromination of 1-Boc-indole followed by nitration, a route that ensures defined regiochemistry at both C3 and C7 . This contrasts with direct nitration of unprotected indoles, which often yields mixtures of 4-, 5-, 6-, and 7-nitro isomers requiring chromatographic separation. While alternative 3-bromoindole derivatives may be synthesized via electrophilic aromatic substitution of indole followed by bromination, such sequences frequently produce C2-brominated byproducts (2-10%) and require careful temperature control to maintain regioselectivity [1]. The Boc protection strategy in 1-Boc-3-bromo-7-nitroindole directs bromination exclusively to C3 by blocking N1 and deactivating the pyrrole ring toward C2 electrophilic attack.

Regioselective Synthesis Indole Bromination Process Chemistry

Validated Application Scenarios for 1-Boc-3-bromo-7-nitroindole (914349-37-4) Based on Quantitative Evidence


ROCK Kinase Inhibitor Synthesis: C7 Amine Installation with Documented 77% Yield

1-Boc-3-bromo-7-nitroindole serves as a key intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, a class of therapeutics under investigation for hypertension, glaucoma, and cancer [1]. In this application, the compound undergoes nitro group reduction with Fe/NH4Cl in ethanol/water, achieving a documented 77% isolated yield of 3-bromo-1H-indole-7-amine . The simultaneous Boc deprotection under these conditions streamlines the synthetic sequence by eliminating a separate deprotection step. The resulting 7-aminoindole intermediate can then undergo amidation or sulfonylation to generate ROCK inhibitor candidates. Procurement of 1-Boc-3-bromo-7-nitroindole for this application provides a literature-precedented route with defined yield expectations, reducing process development time.

Diversity-Oriented Synthesis Libraries: Parallel Functionalization at Three Orthogonal Positions

Medicinal chemistry groups building focused libraries around the 3,7-disubstituted indole scaffold benefit from the three orthogonal reactive handles present in 1-Boc-3-bromo-7-nitroindole [1]. A typical parallel synthesis workflow involves: (Step 1) Suzuki coupling at C3-Br with diverse aryl/heteroaryl boronic acids; (Step 2) nitro reduction at C7 followed by amide or sulfonamide formation; (Step 3) Boc deprotection with TFA to reveal the indole NH for additional N-alkylation or N-arylation . This three-dimensional diversification strategy enables rapid exploration of structure-activity relationships (SAR) with minimal protection/deprotection overhead. The increased number of accessible derivatives per unit synthetic effort directly correlates with higher hit-finding efficiency in early-stage drug discovery.

Palladium-Catalyzed Cross-Coupling Optimization: Reduced Catalyst Loading Requirements

Process chemistry groups optimizing palladium-catalyzed cross-coupling reactions for scale-up can leverage the Boc-protected indole scaffold to minimize catalyst poisoning and reduce Pd loading [1]. In Suzuki-Miyaura couplings with aryl boronic acids, N-Boc protected indoles (as a class) typically require 0.5-2 mol% less palladium catalyst compared to their unprotected counterparts due to elimination of N1-H coordination pathways that sequester active Pd species . For kilogram-scale manufacturing of advanced pharmaceutical intermediates, this catalyst loading reduction translates to measurable cost savings in precious metal usage and simplified metal removal protocols. 1-Boc-3-bromo-7-nitroindole is therefore a strategically advantageous starting material for cross-coupling-intensive synthetic sequences destined for scale-up.

7-Nitroindole Pharmacophore Exploration: Latent Amine for APE1/nNOS Inhibitor Scaffolds

The 7-nitroindole core has established biological relevance as a pharmacophore for APE1 (apurinic/apyrimidinic endonuclease) inhibition (IC50 ~3 µM for 7-nitroindole-2-carboxylic acid) and neuronal nitric oxide synthase (nNOS) inhibition [1]. 1-Boc-3-bromo-7-nitroindole enables systematic exploration of this pharmacophore with additional C3 substitution diversity. Reduction of the C7 nitro group to an amine provides a handle for introducing solubilizing groups, targeting moieties, or prodrug elements while retaining the indole scaffold . The C3 bromine concurrently allows introduction of aromatic or heteroaromatic groups that may enhance target binding affinity or modulate physicochemical properties. This dual functionalization capability makes 1-Boc-3-bromo-7-nitroindole a strategic building block for medicinal chemistry programs targeting APE1, nNOS, IMPDH, or related enzymes where the 7-nitroindole core has demonstrated inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-bromo-7-nitroindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.